propan-2-yl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate propan-2-yl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
Brand Name: Vulcanchem
CAS No.: 1021231-01-5
VCID: VC11955812
InChI: InChI=1S/C24H23N3O2S/c1-15(2)29-24(28)18-7-9-21(10-8-18)26-13-20(12-25)23-27-22(14-30-23)19-6-5-16(3)17(4)11-19/h5-11,13-15,26H,1-4H3/b20-13+
SMILES: CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OC(C)C)C#N)C
Molecular Formula: C24H23N3O2S
Molecular Weight: 417.5 g/mol

propan-2-yl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate

CAS No.: 1021231-01-5

Cat. No.: VC11955812

Molecular Formula: C24H23N3O2S

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

propan-2-yl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate - 1021231-01-5

Specification

CAS No. 1021231-01-5
Molecular Formula C24H23N3O2S
Molecular Weight 417.5 g/mol
IUPAC Name propan-2-yl 4-[[(E)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Standard InChI InChI=1S/C24H23N3O2S/c1-15(2)29-24(28)18-7-9-21(10-8-18)26-13-20(12-25)23-27-22(14-30-23)19-6-5-16(3)17(4)11-19/h5-11,13-15,26H,1-4H3/b20-13+
Standard InChI Key YPVFARGBDZSHQN-DEDYPNTBSA-N
Isomeric SMILES CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)OC(C)C)/C#N)C
SMILES CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OC(C)C)C#N)C
Canonical SMILES CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OC(C)C)C#N)C

Introduction

Propan-2-yl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a complex organic compound with a molecular formula of C24H23N3O2S and a molecular weight of 417.5 g/mol . This compound belongs to the class of substituted benzoate esters and incorporates various functional groups, including a cyano group and a thiazole moiety, which are significant in medicinal chemistry for their biological activities.

Synthesis and Characterization

The synthesis of such complex organic compounds typically involves multi-step organic reactions. These processes often require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly used to confirm the structure and purity of the synthesized compound.

Research Findings and Future Directions

While detailed research findings specifically on propan-2-yl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate are scarce, compounds with similar structures have shown promise in medicinal chemistry. Future research should focus on synthesizing this compound efficiently and evaluating its biological activities through in vitro and in vivo studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator